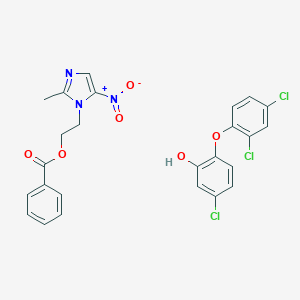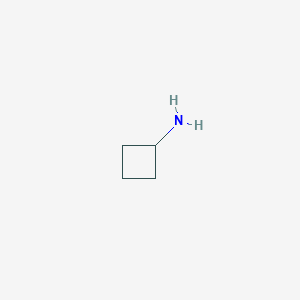
4-Bromo-5-isopropyl-2-methylbenzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-isopropyl-2-methylbenzenol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . It is a derivative of phenol, characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to the benzene ring. This compound is used primarily in research applications and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol can be achieved through several synthetic routes. One common method involves the bromination of 5-isopropyl-2-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of oxygen, copper diacetate, trifluoroacetic acid, and lithium bromide in acetonitrile under sealed tube conditions
Chemical Reactions Analysis
4-Bromo-5-isopropyl-2-methylbenzenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-5-isopropyl-2-methylbenzenol is used extensively in scientific research, particularly in the fields of chemistry and biochemistry. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways. In medicinal chemistry, it is used to develop new pharmaceutical compounds and to study the interactions of brominated phenols with biological systems . Additionally, it is used in the development of new materials and in the study of environmental pollutants.
Mechanism of Action
The mechanism of action of 4-Bromo-5-isopropyl-2-methylbenzenol is not well-documented, as it is primarily used as a research chemical. its effects are likely related to its ability to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and halogen bonding. The bromine atom can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological targets. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .
Comparison with Similar Compounds
4-Bromo-5-isopropyl-2-methylbenzenol can be compared to other brominated phenols, such as 4-bromo-2-methylphenol and 4-bromo-3-isopropylphenol. These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The presence of the isopropyl group in this compound makes it unique and can influence its chemical reactivity and biological activity. The comparison highlights the importance of substituent position and type in determining the properties and applications of brominated phenols .
Properties
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZJYFWYHBUUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377340 |
Source


|
| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121665-99-4 |
Source


|
| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)



